![molecular formula C10H7F3N2S B171544 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 172848-41-8](/img/structure/B171544.png)
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Overview
Description
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyltrimethylsilane.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated thiazole with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysis and boronic acid derivatives
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and solvent choice) are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Trifluoromethyltrimethylsilane, boronic acids, and palladium catalysts for cross-coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits notable biological activities, particularly in the development of antimicrobial and anticancer agents:
- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, show significant activity against Mycobacterium tuberculosis. A study demonstrated that modifications at the C-2 position of the thiazole can enhance its lipophilicity and antibacterial properties, achieving sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis .
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. In vitro assays revealed significant antitumor activity, with specific derivatives exhibiting IC50 values indicating effective growth inhibition .
Synthetic Transformations
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine serves as a versatile reactant in synthetic chemistry:
- Trifluoromethylation Reactions : The incorporation of a trifluoromethyl group is crucial in organic synthesis due to its influence on the electronic properties of molecules. This compound's reactivity allows it to act as a precursor for stabilized metal carbenes and facilitates various transformations essential for drug development .
- Synthetic Methodology : The compound is utilized in developing new synthetic routes for creating complex molecules. Its unique structure enhances its application as a building block in organic synthesis .
Proteomics Research
In proteomics, this compound aids in studying protein functions and interactions:
- Biochemical Tool : It serves as a biochemical tool for analyzing proteins using techniques like mass spectrometry and protein microarrays. The outcomes of using this compound can lead to the identification of new proteins and elucidation of protein-protein interactions .
Case Study 1: Antimicrobial Efficacy Against M. tuberculosis
A study synthesized various analogs of thiazole derivatives to evaluate their efficacy against M. tuberculosis. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments like norfloxacin. The presence of electron-withdrawing groups significantly improved the compounds' inhibitory effects .
Case Study 2: Anticancer Activity Evaluation
In vitro evaluations of this compound demonstrated its potential as an anticancer agent. The compound showed cytotoxic effects on cancer cell lines such as Jurkat and HT29, with structure-activity relationship (SAR) studies revealing that specific substituents on the phenyl ring could enhance its biological activity .
Summary of Applications
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylphenol: An organic compound with similar trifluoromethyl substitution .
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to its combination of a trifluoromethyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with trifluoromethyl-substituted phenyl derivatives. Characterization methods such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been evaluated against various pathogens and cancer cell lines. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the sub-micromolar range .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Target Pathogen | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Similar Thiazole Derivative | Mycobacterium tuberculosis | <0.7 |
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives through their ability to disrupt microtubule dynamics and induce apoptosis in cancer cells. The mechanism often involves binding to the colchicine site of tubulin polymerization .
Case Study: Antiproliferative Effects
In a study evaluating a series of thiazole compounds, one derivative demonstrated IC50 values ranging from low micromolar to single-digit nanomolar against multiple cancer cell lines, indicating potent antiproliferative activity .
Table 2: Anticancer Activity of Thiazole Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
This compound | MCF-7 | TBD |
Similar Thiazole Derivative | A549 | 1.7 |
Similar Thiazole Derivative | HT-29 | 38 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be significantly influenced by substituents at various positions on the thiazole ring. For example:
- C-2 Position : Substituents at this position can enhance lipophilicity and improve interaction with biological targets.
- C-4 Position : The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased potency against certain pathogens and cancer cells.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBATBJNFVJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351667 | |
Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-41-8 | |
Record name | 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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